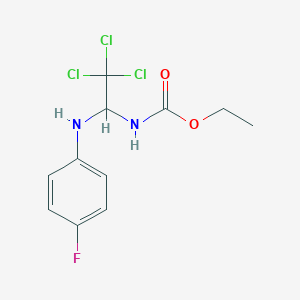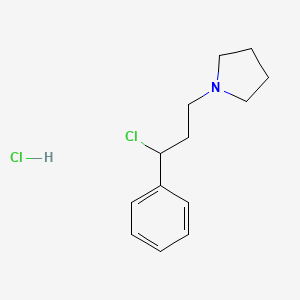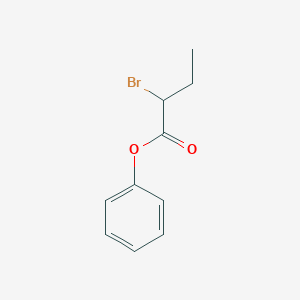
Ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate is a synthetic organic compound characterized by its unique chemical structure, which includes a trichloromethyl group, a fluoroaniline moiety, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-fluoroaniline with a trichloromethyl-containing reagent, such as trichloroacetyl chloride, under basic conditions to form an intermediate compound.
Carbamate Formation: The intermediate is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to form the final ethyl carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trichloromethyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with fewer chlorine atoms.
Substitution: Substituted products with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition and protein binding.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Researchers investigate its activity against various biological targets, aiming to develop new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate involves its interaction with specific molecular targets. The trichloromethyl group and fluoroaniline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate ester may also play a role in modulating the compound’s biological activity by affecting its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2,2-trichloro-1-(4-chloroanilino)ethylcarbamate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl 2,2,2-trichloro-1-(4-bromoanilino)ethylcarbamate: Similar structure but with a bromo group instead of a fluoro group.
Ethyl 2,2,2-trichloro-1-(4-methoxyanilino)ethylcarbamate: Similar structure but with a methoxy group instead of a fluoro group.
Uniqueness
Ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chloro, bromo, and methoxy analogs.
Properties
Molecular Formula |
C11H12Cl3FN2O2 |
|---|---|
Molecular Weight |
329.6 g/mol |
IUPAC Name |
ethyl N-[2,2,2-trichloro-1-(4-fluoroanilino)ethyl]carbamate |
InChI |
InChI=1S/C11H12Cl3FN2O2/c1-2-19-10(18)17-9(11(12,13)14)16-8-5-3-7(15)4-6-8/h3-6,9,16H,2H2,1H3,(H,17,18) |
InChI Key |
GHIZSQVPGHVOCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)
![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)


![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)



![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)

![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)
